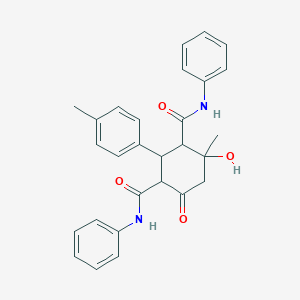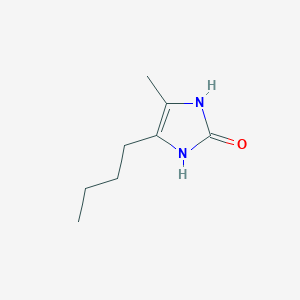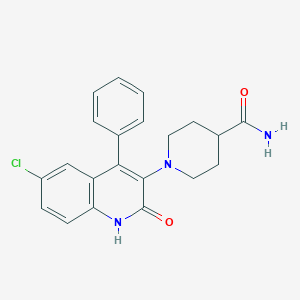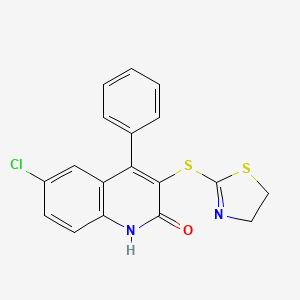![molecular formula C22H21N5 B10870531 1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine CAS No. 472990-72-0](/img/structure/B10870531.png)
1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyridazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrrolo[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tetramethyl groups: Methylation reactions are used to introduce the methyl groups at the 1, 4, 5, and 7 positions.
Attachment of the phenyldiazenyl group: This step involves the diazotization of aniline derivatives followed by coupling with the pyrrolo[3,4-d]pyridazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the diazenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the pyrrolo[3,4-d]pyridazine core can interact with various biological molecules. These interactions can modulate biological pathways and result in specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine
- 1,3,5,7-tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene
- 1,3,5,7-tetramethyl-2,6-bis(2-carboxyethyl)-8-(p-dimethylamino)phenyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene
Uniqueness
1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine is unique due to its combination of a pyrrolo[3,4-d]pyridazine core with a phenyldiazenyl group. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
472990-72-0 |
|---|---|
Molekularformel |
C22H21N5 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
phenyl-[4-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)phenyl]diazene |
InChI |
InChI=1S/C22H21N5/c1-14-21-16(3)27(17(4)22(21)15(2)24-23-14)20-12-10-19(11-13-20)26-25-18-8-6-5-7-9-18/h5-13H,1-4H3 |
InChI-Schlüssel |
AIAWCDNHSNRQFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(4-chlorophenyl)carbonyl]-11-(2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870448.png)

cyanamide](/img/structure/B10870450.png)

![2-{1-[(4-Methylphenyl)amino]ethylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B10870454.png)

![Methyl 3-({[(4-methylphenyl)sulfonyl]acetyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B10870462.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870472.png)
![3-[(E)-(1,3-benzoxazol-2-ylimino)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B10870474.png)
![8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-5-(4-nitrophenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10870484.png)
![8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10870493.png)

![2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10870509.png)
![2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B10870514.png)
